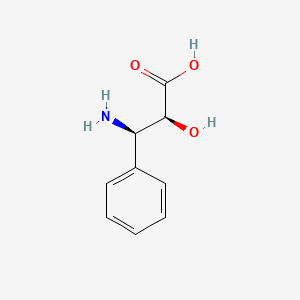

(2S,3R)-3-PHENYLISOSERINE

Description

Historical Context and Initial Research Trajectories of Chiral Phenylisoserine (B1258129) Derivatives

The initial interest in chiral phenylisoserine derivatives is intrinsically linked to the discovery and development of paclitaxel (B517696) (Taxol), a potent anticancer agent. nih.gov Paclitaxel was first isolated from the bark of the Pacific yew tree, Taxus brevifolia, in 1967 as part of a large-scale screening of natural products by the National Cancer Institute (NCI). nih.gov Subsequent structural elucidation revealed that a crucial component of paclitaxel's structure is the N-benzoyl-(2R,3S)-3-phenylisoserine side chain attached to the baccatin (B15129273) III core at the C-13 position. nih.govuonbi.ac.ke

Early research quickly established that this side chain is essential for the potent cytotoxic activity of paclitaxel. nih.govuonbi.ac.ke This realization spurred intensive research efforts aimed at the synthesis of this side chain, as its availability from natural sources was limited. acs.org The initial research trajectories for chiral phenylisoserine derivatives were, therefore, heavily focused on developing efficient and stereoselective synthetic routes to obtain the desired (2R,3S) isomer. These efforts included various chemical and chemoenzymatic approaches, such as the resolution of racemic mixtures and asymmetric synthesis. acs.orggoogle.comtandfonline.com

Significance of (2S,3R)-3-Phenylisoserine Stereochemistry in Chemical Biology Research

The stereochemistry of this compound is of paramount importance in chemical biology research, primarily due to its influence on molecular interactions and biological activity. The specific arrangement of the amino and hydroxyl groups at the C-2 and C-3 positions, designated as (2S,3R), is critical for the biological function of molecules into which it is incorporated. lookchem.com

In the context of paclitaxel, the (2R,3S) configuration of the N-benzoyl-3-phenylisoserine side chain is essential for its ability to bind to β-tubulin. This binding stabilizes microtubules, leading to the arrest of the cell cycle and subsequent apoptosis in cancer cells. Any deviation from this specific stereochemistry results in a significant loss of activity.

This high degree of stereoselectivity has made this compound and its derivatives valuable tools for probing the stereo-specific requirements of biological targets. Researchers utilize these compounds to understand enzyme-catalyzed reactions and receptor-binding interactions where chirality plays a defining role.

Overview of Current Research Paradigms and Scholarly Contributions Pertaining to this compound

Current research involving this compound continues to be a vibrant area of investigation, with several key paradigms emerging:

Asymmetric Synthesis and Biocatalysis: A significant portion of research is dedicated to the development of novel and efficient methods for the asymmetric synthesis of this compound and its derivatives. acs.org This includes the use of chiral catalysts and enzymatic resolutions. researchgate.netmdpi.com Biocatalytic methods, employing enzymes like lipases and epoxide hydrolases, are particularly attractive due to their high enantioselectivity and mild reaction conditions. mdpi.comresearchgate.net For instance, the chemoenzymatic synthesis of the Taxol C-13 side chain often involves the bioresolution of racemic ethyl 3-phenylglycidate. mdpi.comresearchgate.net

Drug Development and Medicinal Chemistry: Beyond its role in paclitaxel, this compound serves as a versatile scaffold for the design and synthesis of new therapeutic agents. chemimpex.com Researchers are creating hybrid molecules by combining the (2R,3S)-N-benzoyl-3-phenylisoserine moiety with other pharmacophores to develop compounds with novel biological activities. nih.govuonbi.ac.ke A notable example is the synthesis of hybrid compounds with artemisinin, which have shown enhanced antiplasmodial activity against Plasmodium falciparum. nih.gov

Peptide and Peptidomimetic Synthesis: In the field of peptide science, this compound is utilized as a building block to create peptides and peptidomimetics with unique structural and functional properties. chemimpex.com Its incorporation can influence the conformation and biological activity of the resulting peptides, making it a valuable tool in the development of neuroactive peptides and other biologically active compounds.

Role of Stereochemical Purity and Configurational Stability in this compound Studies

The stereochemical purity and configurational stability of this compound are critical for its successful application in research and development. The presence of other stereoisomers can significantly impact the outcome of experiments and the efficacy of resulting compounds. For example, in the synthesis of paclitaxel analogs, the use of enantiomerically pure (2R,3S)-3-phenylisoserine is essential to ensure the desired biological activity. google.com

Ensuring configurational stability during synthesis and subsequent manipulations is also a key consideration. Harsh reaction conditions can sometimes lead to epimerization at one of the chiral centers, compromising the stereochemical integrity of the molecule. google.com Therefore, synthetic strategies are often designed to proceed under mild conditions to preserve the desired stereochemistry. Various analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are employed to verify the enantiomeric purity of this compound and its derivatives. mdpi.com

Chemical Compound Information

| Compound Name |

| This compound |

| (2R,3S)-3-Phenylisoserine |

| (2R,3S)-N-benzoyl-3-phenylisoserine |

| (2R,3S)-3-phenylisoserine methyl ester acetate (B1210297) salt |

| (2S,3R)-β-phenylglycidic acid esters |

| (2R,3S)-phenylisoserine hydrochloride |

| Artemisinin |

| Paclitaxel |

| Baccatin III |

| Ethyl 3-phenylglycidate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2s,3r 3 Phenylisoserine and Its Analogs

Total Asymmetric Synthesis of (2S,3R)-3-Phenylisoserine

The total synthesis of this compound requires methods that can establish both the relative and absolute stereochemistry of its two chiral centers. This is achieved through a combination of diastereoselective reactions to set the syn relationship between the hydroxyl and amino groups, and enantioselective methods to yield the specific (2S,3R) enantiomer.

The primary challenge in synthesizing the phenylisoserine (B1258129) backbone is controlling the relative stereochemistry to favor the syn (or threo) diastereomer over the anti (or erythro) diastereomer. One prominent diastereoselective approach is the reaction between an ester enolate and an imine, often referred to as an ester enolate-imine cyclocondensation. This reaction typically proceeds through a six-membered, chair-like transition state. The substituents on the enolate and the imine adopt equatorial positions to minimize steric hindrance, which directs the formation of a specific diastereomer. For instance, the reaction of a lithium enolate of an acetate (B1210297) ester with an N-trimethylsilylimine of benzaldehyde (B42025) leads predominantly to the formation of a cis-β-lactam, which can then be hydrolyzed to the syn β-amino acid, the phenylisoserine scaffold. sci-hub.se

Another established route involves the aminolysis of 3-phenylglycidic acid esters. The opening of the epoxide ring by an amine nucleophile can proceed with high diastereoselectivity, depending on the reaction conditions and the nature of the substituents. For example, the reaction of racemic cis-3-phenylglycidic acid methyl ester with ammonia (B1221849) yields racemic threo-3-phenylisoserine amide. google.com This threo product possesses the required syn relationship between the functional groups, which can then be subjected to enantioselective resolution or further modification.

To achieve absolute stereocontrol and synthesize the specific (2S,3R) enantiomer, chiral auxiliaries are frequently employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. A highly effective method involves the use of a chiral ester in the enolate-imine condensation. sci-hub.se

In a notable example, an acetate ester derived from the chiral alcohol (-)-trans-2-phenylcyclohexanol is used. sci-hub.se The lithium enolate of this chiral ester reacts with N-trimethylsilylbenzaldimine. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the imine to approach from the less hindered side. This facial bias leads to the formation of a β-lactam with very high enantiomeric excess (ee). sci-hub.se Subsequent removal of the recyclable chiral auxiliary yields the desired enantiomerically pure phenylisoserine derivative. The efficiency of this approach is highlighted by the high yields and exceptional stereoselectivity achieved. sci-hub.se

Below is a summary of results from a chiral ester enolate-imine cyclocondensation approach to producing β-lactam precursors for phenylisoserine analogs.

| Ester Chiral Auxiliary (R*) | Imine (R'-CH=N-TMS) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (-)-trans-2-Phenylcyclohexyl | Benzaldehyde Imine | (+)-cis-β-Lactam | 85 | 96 |

| (-)-trans-2-Phenylcyclohexyl | p-Methoxybenzaldehyde Imine | (+)-cis-β-Lactam | 86 | 98 |

| (-)-trans-2-Phenylcyclohexyl | 2-Furylaldehyde Imine | (+)-cis-β-Lactam | 81 | 98 |

| (+)-trans-2-Phenylcyclohexyl | p-Methoxybenzaldehyde Imine | (-)-cis-β-Lactam | 85 | 97 |

This table presents data on the synthesis of β-lactam precursors to phenylisoserine and its analogs using a chiral auxiliary approach, demonstrating high yields and enantioselectivity. Data sourced from Ojima, I., Habus, I., & Zhao, M. (1991).. sci-hub.se

Development of Novel Catalytic Routes to Stereodefined Phenylisoserine Derivatives

While stoichiometric chiral auxiliaries are effective, the development of catalytic asymmetric methods is a major goal in modern organic synthesis due to advantages in atom economy and efficiency. Research has focused on designing chiral catalysts that can induce high stereoselectivity in the formation of phenylisoserine and its precursors.

The design of an effective chiral catalyst hinges on creating a well-defined three-dimensional chiral environment around the active site. For the synthesis of β-amino acids like phenylisoserine, this involves catalysts that can control the facial selectivity of nucleophilic additions to C=C or C=N double bonds.

Catalyst design often involves a central metal atom coordinated to a chiral organic ligand. The ligand's structure is optimized to create steric and electronic properties that differentiate between the two prochiral faces of a substrate or transition state. For example, in metal-catalyzed hydrogenations or transfer hydrogenations, chiral phosphine (B1218219) or diamine ligands create a binding pocket that forces the substrate to coordinate to the metal in a specific orientation, leading to the hydrogenation of one face preferentially. The principles of cooperative catalysis, where the metal activates the substrate and the organic ligand independently generates enantioselectivity, are being explored to refine catalyst design. mdpi.com

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. cam.ac.ukprinceton.edu For phenylisoserine synthesis, organocatalytic Mannich and aldol-type reactions are particularly relevant. Chiral amines, such as proline and its derivatives, are effective catalysts for these transformations. researchgate.netclockss.org

In a typical proline-catalyzed Mannich reaction, the catalyst first reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks an imine in a highly stereocontrolled fashion. The stereochemistry is directed by the catalyst's chiral scaffold, often through the formation of a hydrogen-bonded, rigid transition state that favors one diastereomeric and enantiomeric outcome. clockss.org The resulting β-amino carbonyl compound is a direct precursor to the desired phenylisoserine derivative. The solubility and efficacy of these catalysts can be enhanced by modifying the proline structure, for example, by creating derivatives like 5-pyrrolidin-2-yltetrazole, which performs well in various solvents. cam.ac.uk

Transition metal catalysis provides a diverse set of reactions for preparing chiral precursors to phenylisoserine. Palladium-catalyzed reactions, in particular, have been widely explored for the asymmetric synthesis of C-N axially chiral compounds, and the principles can be applied to the construction of chiral centers. nih.govmdpi.com

One potential strategy is the asymmetric hydrogenation of a suitable prochiral olefin precursor, such as an enamide or a β-keto ester derivative, using a chiral rhodium or ruthenium catalyst. Another advanced approach is the palladium-catalyzed asymmetric allylic alkylation. In this type of reaction, a chiral ligand on the palladium center controls the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. nih.gov For example, the reaction of an allylic acetate with an appropriate nitrogen nucleophile in the presence of a palladium catalyst bearing a chiral ligand like a Trost ligand could be used to stereoselectively form a C-N bond, establishing one of the required chiral centers for a phenylisoserine precursor. nih.govmdpi.com

Chemoenzymatic Synthesis of Phenylisoserine Stereoisomers

Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the practicality of chemical reactions, have emerged as powerful strategies for producing optically pure phenylisoserine derivatives. researchgate.net These methods often leverage enzymes for the key stereochemistry-defining step, which can be difficult to achieve with high precision through traditional chemical means alone. researchgate.net Acylases, lipases, reductases, and nitrile-hydrolyzing enzymes have all been successfully employed in various chemoenzymatic routes to precursors of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain. researchgate.netrsc.org

Enzyme Discovery and Engineering for Stereoselective Biocatalysis

The foundation of a successful chemoenzymatic process lies in identifying an enzyme with the desired activity and selectivity. Modern "omics" technologies and bioinformatics have revolutionized the discovery of new enzyme variants, moving beyond traditional screening methods. nih.govnih.gov Once a candidate enzyme is identified, protein engineering techniques, including rational design and directed evolution, are employed to enhance its properties for industrial application, such as stability, activity, and, most importantly, stereoselectivity. nih.gov

For phenylisoserine synthesis, a variety of enzymes have been investigated:

Lipases and Acylases: These enzymes are frequently used for the kinetic resolution of racemic mixtures of phenylisoserine esters or amides. researchgate.net

Nitrile Hydratases and Nitrilases: These enzymes offer a direct route to the carboxylic acid moiety from nitrile precursors. rsc.org An extensive screening of these enzymes has been conducted for the hydrolysis of precursors like α-hydroxy-β-amino nitriles and cyanodihydrooxazoles, which are suitable for direct coupling to the baccatin (B15129273) III core of Paclitaxel (B517696). rsc.org

Aldolases and Transaminases: Cascade reactions using multiple enzymes are gaining traction. For instance, a two-enzyme system containing ω-transaminase (ω-TA) and L-threonine aldolase (B8822740) (L-TA) has been developed for the synthesis of 3-Phenylserine from simple starting materials like benzylamine (B48309) and glyoxylic acid. researchgate.net Engineering of the L-threonine aldolase through mutagenesis has been shown to significantly improve the diastereoselectivity of the reaction. researchgate.net

The table below summarizes key enzyme classes and their roles in the synthesis of phenylisoserine stereoisomers.

Table 1: Enzymes in Stereoselective Phenylisoserine Synthesis

| Enzyme Class | Role in Synthesis | Substrate Example | Advantage |

|---|---|---|---|

| Lipases/Acylases | Kinetic resolution of racemic esters/amides | Racemic phenylisoserine esters | High enantioselectivity |

| Nitrilases/Nitrile Hydratases | Hydrolysis of nitrile precursors | α-hydroxy-β-amino nitriles | Direct conversion to acid/amide |

| Aldolases (e.g., L-TA) | C-C bond formation, creating the backbone | Glycine and Benzaldehyde | High stereocontrol over two chiral centers |

Biocatalytic Reaction Optimization and Process Development

Transitioning a biocatalytic reaction from the laboratory to an industrial scale requires meticulous optimization of various parameters to maximize yield, efficiency, and cost-effectiveness. mdpi.commdpi.com Key factors that must be considered include substrate and product concentration, enzyme stability, temperature, pH, and the potential for inhibition. mdpi.com

In the context of the two-enzyme cascade for 3-Phenylserine synthesis, optimization involved adjusting several variables. researchgate.net The non-optimized reaction yielded a mixture of products, whereas the optimized process led to a significant increase in the desired product. This highlights the critical nature of process development in achieving a viable synthetic route. researchgate.net

The following table details the optimization of a representative two-enzyme cascade reaction.

Table 2: Optimization of a Two-Enzyme Cascade for 3-Phenylserine Synthesis

| Parameter | Non-Optimized Condition | Optimized Condition | Impact of Optimization |

|---|---|---|---|

| Enzyme Concentration (Rh-TA) | 210 µg/mL | 630 µg/mL | Increased reaction rate and conversion |

| Co-substrate (Glycine) | Not present | 450 mM | Shifts equilibrium, improves yield |

| pH | 8.0 | 8.0 | Maintained for optimal enzyme activity |

| Temperature | 298 K | 298 K | Balanced for enzyme stability and activity |

Continuous-flow reactors and enzyme immobilization are further process development strategies that can enhance efficiency and facilitate catalyst recycling, contributing to a more sustainable and economical process. mdpi.com

Synthetic Utility of Advanced Intermediates and Building Blocks in Phenylisoserine Synthesis

The synthesis of a complex molecule like this compound relies on the strategic use of chiral building blocks and advanced intermediates. nih.govmdpi.comenamine.net These compounds contain the necessary stereochemical information, which is then carried through the synthetic sequence.

Key intermediates in phenylisoserine synthesis include:

(2R,3S)-Ethyl-3-phenylglycidate ((2R,3S)-EPG): This chiral epoxide is a valuable precursor for the Taxol side chain. researchgate.net Its stereocenters can be precisely controlled, and subsequent ring-opening with an amine provides the desired amino alcohol backbone.

β-Lactams (Azetidin-2-ones): Chiral β-lactams are highly effective acylating agents for attaching the side chain to the baccatin III core. ru.nl For example, the reaction of 7-(triethylsilyl) baccatin III with an N-benzoyl β-lactam proceeds in high yield to form the complete Taxol structure after deprotection. ru.nl

Phenylisoserine Esters: Methyl and ethyl esters of phenylisoserine are common intermediates. nih.govgoogle.com For instance, (2R,3S)-3-phenylisoserine methyl ester acetate salt is a stable, crystalline solid that serves as a useful building block for synthesizing taxane (B156437) derivatives. google.com

Oxazolidine Derivatives: These heterocyclic compounds serve as protected forms of phenylisoserine, allowing for selective manipulation of other functional groups.

Application of Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. dbu.de The synthesis of this compound and its subsequent incorporation into Paclitaxel are prime areas for the application of these principles.

Key green chemistry considerations include:

Biocatalysis in Aqueous Media: Enzymes typically operate in water under mild conditions (ambient temperature and neutral pH), eliminating the need for harsh reagents and organic solvents that are often toxic and difficult to dispose of. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Chemoenzymatic and catalytic routes are often more atom-economical than classical stoichiometric syntheses.

Renewable Feedstocks: The original production of Paclitaxel required harvesting the bark of the slow-growing Pacific yew tree, an unsustainable practice. phytonbiotech.com Modern approaches focus on semi-synthesis from precursors like 10-Deacetylbaccatin-III, which can be extracted from renewable yew needles. researchgate.netphytonbiotech.com Even more sustainable methods, such as Plant Cell Fermentation (PCF®), have been developed to produce Paclitaxel and its precursors without relying on agricultural land, thus representing a significant advance in green manufacturing. phytonbiotech.com

Waste Reduction: The use of catalytic processes (both enzymatic and chemical) reduces waste compared to methods requiring stoichiometric reagents. dectris.comrsc.org Furthermore, performing multiple reaction steps in a single pot ("one-pot synthesis") or in continuous flow systems minimizes solvent use and purification steps, leading to a lower E-Factor (Environmental Factor). dbu.de

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Mechanistic Investigations of Biological Activities and Molecular Interactions of 2s,3r 3 Phenylisoserine

Structure-Activity Relationship (SAR) Studies on Phenylisoserine (B1258129) Derivatives for Molecular Target Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For phenylisoserine derivatives, these studies have been crucial in elucidating the features necessary for interaction with their primary molecular target, β-tubulin, in the context of paclitaxel (B517696) analogues.

A pharmacophore is a model describing the spatial arrangement of essential steric and electronic features that a molecule must possess to interact with a specific biological target. For the paclitaxel side chain, the N-benzoyl-(2R,3S)-3-phenylisoserine core contains several key pharmacophoric elements that are critical for its potent microtubule-stabilizing activity.

The essential features identified from SAR studies of paclitaxel analogues include:

An N-acyl group: The N-benzoyl group is a critical component. Modifications to this group have shown that while some substitutions are tolerated, the aromatic ring and the carbonyl function are important for activity.

A C3' Phenyl Group: The phenyl ring at the C3' position contributes to the hydrophobic interactions within the binding pocket on β-tubulin.

A C2' Hydroxyl Group: This hydroxyl group is a key hydrogen bond donor, and its presence and orientation are vital for high-affinity binding to the target protein.

The Relative Stereochemistry: The specific (2'R, 3'S) configuration is paramount for orienting these functional groups correctly within the binding site.

Research involving the synthesis of paclitaxel analogues with modified phenylisoserine side chains has demonstrated that certain alterations can be made without completely abolishing activity. For instance, substitutions on the phenyl rings of the N-benzoyl and C-3' phenyl groups have been explored. A study involving an N-(p-chlorobenzoyl) group and a C-3'-(p-chlorophenyl) group found that these analogues retained biological activity comparable to the parent paclitaxel, indicating that the pharmacophore can accommodate some electronic and steric modifications in these regions nih.gov.

Table 1: Biological Activity of Paclitaxel Analogues with Modified Phenylisoserine Side Chains

| Compound | Modification to Phenylisoserine Side Chain | Relative Cytotoxicity (vs. B16 Melanoma) | Microtubule Assembly Activity |

|---|---|---|---|

| Paclitaxel (Taxol) | N-benzoyl-(2'R,3'S)-3'-phenylisoserine | High | High |

| Analogue 1 | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine nih.gov | Comparable to Paclitaxel nih.gov | Comparable to Paclitaxel nih.gov |

| Analogue 2 | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine nih.gov | Comparable to Paclitaxel nih.gov | Comparable to Paclitaxel nih.gov |

Stereochemistry plays a definitive role in the biological activity of phenylisoserine derivatives. The three-dimensional arrangement of atoms is critical for ensuring a precise fit between a ligand and its molecular target. In the case of paclitaxel, the (2'R,3'S) configuration of the N-benzoyl-3-phenylisoserine side chain is essential for its potent anticancer activity selleckchem.comglpbio.com.

This specific stereoisomer allows the key pharmacophoric elements—the C2' hydroxyl, N-benzoyl, and C3' phenyl groups—to adopt an optimal conformation for binding to a specific pocket on β-tubulin. Any deviation from this stereochemistry, such as using the (2S,3R) isomer, results in a dramatic loss of activity. This is because the (2S,3R) configuration would project the functional groups in different spatial orientations, preventing them from forming the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. This strict stereochemical requirement underscores the high degree of complementarity between the active side chain and its binding site. While direct biological evaluation data for standalone (2S,3R)-3-phenylisoserine is scarce, the evidence from paclitaxel studies strongly indicates that this isomer would not be biologically active in the same manner as its (2R,3S) counterpart for microtubule stabilization.

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

The molecular mechanisms of phenylisoserine are best understood through the lens of its incorporation in paclitaxel, where it functions as a critical component for interacting with tubulin.

The primary molecular target for the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of paclitaxel is the protein β-tubulin, a subunit of microtubules. Microtubules are dynamic polymers essential for cell division, structure, and intracellular transport. Paclitaxel stabilizes microtubules by binding to a pocket on the interior surface of the microtubule lumen.

The phenylisoserine side chain is instrumental in this interaction. It is positioned to make several key contacts within the binding site:

The C3' phenyl group engages in hydrophobic interactions with amino acid residues in the pocket.

The C2' hydroxyl group forms a crucial hydrogen bond with the protein backbone.

The N-benzoyl group also participates in hydrophobic and potentially polar interactions.

These interactions, collectively, lock the paclitaxel molecule in place, which in turn stabilizes the microtubule structure and prevents its depolymerization. This disruption of normal microtubule dynamics is the basis of its cytotoxic effect. Studies on derivatives confirm that the N-benzoyl-(2R,3S)-3-phenylisoserine moiety is used to investigate the location of these binding sites hsppharma.com.

While the primary mechanism of phenylisoserine derivatives related to paclitaxel is protein-protein interaction modulation (tubulin polymerization), derivatives of phenylisoserine have also been investigated as potential enzyme inhibitors. For example, some derivatives are reported to exhibit antiviral and immunomodulatory activities, suggesting interactions with various enzymes or receptors hsppharma.com.

However, specific enzyme inhibition or activation kinetic data for this compound as a standalone molecule are not well-documented in the scientific literature. Mechanistic characterization would typically involve determining key kinetic parameters to understand the nature of the interaction.

Table 2: Theoretical Kinetic Parameters for Enzyme Inhibition Studies

| Parameter | Description | Relevance to Mechanism |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | Measures the potency of the inhibitor. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex. | Indicates the binding affinity of the inhibitor to the enzyme. A lower Kᵢ signifies stronger binding. |

| Mechanism Type | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive). | Elucidates the specific mode of action of the inhibitor. |

Further research would be required to identify specific enzyme targets for this compound and characterize its inhibitory or activatory profile.

The modulation of cellular pathways by phenylisoserine is best exemplified by the action of paclitaxel. The stabilization of microtubules by paclitaxel has profound downstream effects on cellular signaling, primarily related to the cell cycle and apoptosis.

Cell Cycle Arrest: Microtubules form the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis). By preventing the dynamic instability of these microtubules, paclitaxel arrests the cell cycle at the G2/M (Gap 2/Mitosis) transition point. The cell is unable to form a functional mitotic spindle, and thus cannot proceed through mitosis.

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers apoptotic (programmed cell death) pathways. The stabilized microtubules act as a signal that the cell is damaged or unable to divide correctly, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

This mechanism of action—disruption of microtubule function leading to cell cycle arrest and apoptosis—is the cornerstone of the anticancer effect of paclitaxel and is directly dependent on the biological activity conferred by its (2R,3S)-3-phenylisoserine side chain. There is currently a lack of evidence to suggest that this compound, as an independent entity, modulates these or other cellular pathways.

Characterization of Biological Targets and Pathways Mediated by this compound

The biological significance of this compound is primarily understood through its role as a critical structural moiety in taxane-class anticancer agents, most notably Docetaxel. As an N-tert-butoxycarbonyl derivative, this amino acid forms the C-13 side chain of Docetaxel, which is essential for its biological activity. The primary molecular target of taxanes is β-tubulin, a subunit of microtubules. By binding to the interior surface of microtubules, compounds containing the this compound side chain stabilize the microtubule structure, preventing the dynamic instability required for their normal function in cellular processes. This action disrupts mitotic spindle formation, blocks cells in the G2/M phase of the cell cycle, and ultimately triggers apoptotic cell death.

To elucidate the global cellular response to treatment with agents containing the this compound moiety, such as Docetaxel, researchers employ advanced analytical techniques like proteomics and metabolomics. These approaches provide a comprehensive snapshot of the changes in protein expression and metabolite concentrations, revealing the downstream consequences of target engagement.

Proteomics: Quantitative proteomic analyses, often using methods like liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in identifying proteins that are differentially expressed in cancer cells following treatment. nih.gov These studies typically reveal significant alterations in proteins associated with several key cellular processes:

Cytoskeletal Regulation: Changes in the expression and post-translational modification of tubulin isoforms and microtubule-associated proteins (MAPs).

Cell Cycle Control: Upregulation or downregulation of proteins that govern cell cycle checkpoints, such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis: Alterations in the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as effector proteins like caspases.

Stress Response: Increased expression of heat shock proteins and other chaperones indicative of cellular stress resulting from mitotic arrest.

Metabolomics: Metabolomic profiling complements proteomics by identifying changes in small-molecule metabolites, offering insights into the metabolic state of the cell. Treatment-induced mitotic arrest is an energy-intensive process that places significant stress on cellular metabolism. nomuraresearchgroup.com Key metabolic pathways found to be altered include:

Energy Metabolism: Perturbations in glycolysis and the tricarboxylic acid (TCA) cycle to meet the energy demands of prolonged mitotic arrest.

Amino Acid Metabolism: Changes in the pools of specific amino acids, which may be linked to the synthesis of proteins involved in the apoptotic response. nih.govacs.org

Lipid Metabolism: Alterations in lipid synthesis and breakdown, reflecting changes in membrane dynamics during apoptosis.

The table below summarizes representative findings from a hypothetical proteomic study on a cancer cell line treated with a this compound-containing compound.

Table 1: Representative Differentially Expressed Proteins in Response to a this compound-Containing Agent

| Protein | Cellular Function | Fold Change |

|---|---|---|

| β-Tubulin (TUBB1) | Microtubule component, direct drug target | 1.1 |

| Bcl-2 | Anti-apoptotic protein | -2.5 |

| Cleaved Caspase-3 | Pro-apoptotic effector protein | +4.8 |

| Cyclin B1 | Mitotic progression regulator | +3.2 |

| p21 (CDKN1A) | Cell cycle inhibitor | +2.9 |

Genetic tools provide a powerful means to validate the molecular targets of therapeutic compounds and to uncover mechanisms of resistance. nih.gov Techniques such as RNA interference (RNAi) and, more recently, CRISPR-Cas9 genome editing have been pivotal in confirming that β-tubulin is the primary target of drugs possessing the this compound side chain. horizondiscovery.comdrugtargetreview.com

CRISPR-based genetic screens can be performed in a pooled, genome-wide format to identify genes whose inactivation leads to drug resistance or sensitization. nih.govbiocompare.com In the context of a compound like Docetaxel, such a screen would be expected to identify:

Direct Target Modifications: Mutations in the genes encoding β-tubulin (e.g., TUBB1) that prevent the drug from binding effectively are a common source of resistance.

Drug Efflux Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell can also be identified as a resistance mechanism.

Apoptotic Pathway Components: Inactivation of pro-apoptotic genes or upregulation of anti-apoptotic genes may confer resistance by allowing cells to survive mitotic arrest.

The workflow for a typical CRISPR-Cas9 knockout screen involves transducing a cancer cell line with a library of single-guide RNAs (sgRNAs) targeting all genes in the genome. The cell population is then treated with the drug, and the sgRNAs that are enriched in the surviving population are identified through deep sequencing, pointing to genes whose loss confers resistance.

Table 2: Hypothetical Gene Hits from a CRISPR-Cas9 Screen for Resistance to a this compound-Containing Agent

| Gene | Function | Implication of Knockout |

|---|---|---|

| TUBB1 | β-tubulin isoform 1 | Potential drug binding site alteration |

| ABCB1 | Drug efflux pump (MDR1) | Increased drug efflux |

| BAX | Pro-apoptotic protein | Inhibition of apoptosis |

Mechanistic Investigations in Advanced Biological Systems

Studies in various cancer cell lines have delineated the specific signaling pathways modulated by agents containing the this compound side chain. The primary event is the stabilization of microtubules, which triggers a cascade of downstream cellular responses.

Mitotic Arrest: The hyper-stabilized microtubules are unable to form a functional mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). The SAC halts the cell cycle at the metaphase-anaphase transition, preventing chromosome segregation and cell division. This sustained arrest is a key trigger for subsequent cell death.

Induction of Apoptosis: Prolonged mitotic arrest leads to the induction of the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade.

Modulation of Other Signaling Pathways: The profound cellular stress induced by mitotic catastrophe can also impact other critical signaling pathways. For instance, modulation of the NF-κB and PI3K-Akt/mTOR pathways has been observed in various cell lines, which can influence cell survival and resistance to treatment.

Table 3: Key Cellular Pathways Modulated by this compound-Containing Compounds

| Pathway | Key Mediators | Consequence of Modulation |

|---|---|---|

| Microtubule Dynamics | β-Tubulin | Microtubule stabilization, mitotic spindle disruption |

| Cell Cycle Progression | Cyclin B1/CDK1, Spindle Assembly Checkpoint | G2/M phase arrest |

| Intrinsic Apoptosis | Bcl-2 family proteins, Caspases | Induction of programmed cell death |

Translating cellular findings to a whole-organism context requires the use of animal models, such as tumor-bearing mice. nih.gov These in vivo systems allow for the assessment of drug efficacy, pharmacokinetics, and, crucially, molecular target engagement and pathway modulation within a physiologically relevant environment. nih.gov

Molecular Target Engagement: The direct interaction of a drug with its target in a living organism can be assessed using several methods. For taxanes, radiolabeling the compound and using imaging techniques like Positron Emission Tomography (PET) can visualize drug accumulation in tumors, providing indirect evidence of target engagement. More direct ex vivo methods involve isolating tissues from treated animals and using techniques like competitive binding assays with fluorescently labeled probes to quantify the extent to which the target (β-tubulin) was occupied by the drug. nih.gov

Pathway Perturbation: The downstream effects of target engagement on cellular pathways can be monitored using pharmacodynamic biomarkers. Tumor biopsies can be collected from treated animals at various time points and analyzed for molecular changes. Common biomarkers include:

Proliferation Markers: A decrease in the expression of Ki-67 indicates a reduction in cell proliferation.

Apoptosis Markers: An increase in markers like cleaved caspase-3 or TUNEL staining confirms the induction of apoptosis.

Cell Cycle Markers: Analysis of DNA content by flow cytometry or staining for proteins like phosphohistone H3 can quantify the percentage of cells arrested in mitosis.

These in vivo studies are essential for confirming that the mechanism of action observed in cell culture is recapitulated in a complex biological system and for establishing a therapeutic window. innoserlaboratories.com

Table 4: Methods for In Vivo Assessment of Target Engagement and Pathway Perturbation

| Assessment Type | Method | Organism/System | Measured Endpoint |

|---|---|---|---|

| Target Engagement | PET Imaging | Mouse model | Accumulation of radiolabeled drug in tumor |

| Target Engagement | Competitive Binding Assay | Tumor tissue lysate | Quantification of drug-tubulin binding |

| Pathway Perturbation | Immunohistochemistry (IHC) | Tumor biopsy | Staining for cleaved caspase-3 (apoptosis) |

Prodrug and Pro-molecule Strategies for Enhanced Biological Performance of Phenylisoserine Derivatives

Despite the potent anticancer activity of taxanes, their clinical use can be hampered by poor aqueous solubility and the development of drug resistance. Prodrug and pro-molecule strategies aim to overcome these limitations by chemically modifying the parent drug to improve its physicochemical or pharmacokinetic properties. slideshare.netnih.gov A prodrug is an inactive derivative that is converted in vivo to the active parent molecule. mdpi.comresearchgate.net

The this compound side chain, along with other positions on the taxane (B156437) core, presents several functional groups (hydroxyl and amino groups) that are amenable to chemical modification for prodrug design. mdpi.com

Key prodrug strategies for phenylisoserine-containing compounds include:

Improving Water Solubility: Attaching hydrophilic pro-moieties, such as phosphate esters, amino acids, or polyethylene glycol (PEG), to the 2'-hydroxyl group of the phenylisoserine side chain can dramatically increase water solubility. nih.gov This can facilitate the formulation of the drug for intravenous administration without the need for potentially toxic co-solvents.

Targeted Delivery: Conjugating the drug to a ligand that binds to receptors overexpressed on cancer cells (e.g., peptides or antibodies) can enhance tumor-specific delivery and reduce systemic toxicity.

Enzyme-Activated Prodrugs: Designing prodrugs with linkers that are cleaved by enzymes specifically present in the tumor microenvironment (e.g., certain proteases or phosphatases) allows for site-selective release of the active drug.

Overcoming Drug Resistance: Prodrugs can be designed to bypass drug efflux pumps, a common mechanism of resistance. By modifying the structure, the prodrug may no longer be a substrate for these pumps, allowing it to accumulate inside the cancer cell.

These strategies highlight the versatility of the phenylisoserine moiety as a handle for chemical modification to create next-generation derivatives with improved therapeutic profiles.

Table 5: Examples of Prodrug Strategies for Phenylisoserine Derivatives

| Strategy | Pro-moiety | Attachment Site | Goal |

|---|---|---|---|

| Enhanced Solubility | Phosphate ester | 2'-Hydroxyl | Increase aqueous solubility for IV formulation |

| Enhanced Solubility | Polyethylene Glycol (PEG) | 2'-Hydroxyl | Increase solubility and circulation half-life |

| Tumor Targeting | Dipeptide | 3'-Amino | Targeting peptide transporters (e.g., PEPT1) |

Role of 2s,3r 3 Phenylisoserine As a Chiral Building Block and Ligand in Catalysis

Application in Asymmetric Organic Synthesis

The utility of (2S,3R)-3-phenylisoserine as a chiral building block stems from its enantiomerically pure structure, which can be incorporated into a larger molecule to introduce specific stereochemistry. This approach is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial for the target molecule's function.

In asymmetric synthesis, chiral auxiliaries are often temporarily attached to a prochiral substrate to direct the approach of a reagent from a specific face, thereby inducing stereoselectivity. Amino alcohols are a well-established class of chiral auxiliaries due to their ability to form rigid, chelated intermediates that effectively shield one face of the molecule.

While direct use of this compound as a chiral auxiliary for general alkylation is not widely documented, its structural motifs are analogous to those used in highly successful asymmetric alkylation methodologies. For instance, the pseudoephedrine-mediated alkylation of enolates is a classic method for synthesizing enantioenriched α-substituted carboxylic acids. The this compound scaffold, possessing a similar 1-amino-2-hydroxy arrangement, could theoretically be employed in a similar fashion. In such a hypothetical application, the phenylisoserine (B1258129) would first be N-acylated with the desired carboxylic acid precursor, followed by deprotonation to form a rigid lithium chelate. This chelate would then direct the approach of an alkylating agent to the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the phenylisoserine auxiliary would yield the chiral carboxylic acid.

The effectiveness of such an approach depends on the degree of facial discrimination, which is influenced by the steric and electronic properties of the auxiliary. The following table illustrates typical results obtained in asymmetric alkylation using an established amino alcohol chiral auxiliary, demonstrating the high levels of stereocontrol that can be achieved.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzyl bromide | α-Benzylpropanoic acid | 95 | >98 |

| 2 | Iodomethane | α-Methylpropanoic acid | 92 | >98 |

| 3 | Allyl iodide | α-Allylpropanoic acid | 96 | >98 |

| 4 | Isopropyl iodide | α-Isopropylpropanoic acid | 85 | 95 |

This table presents representative data for asymmetric alkylations using established amino alcohol auxiliaries to illustrate the principle.

Stereoselective cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a common strategy to induce facial selectivity. The auxiliary works by sterically blocking one face of the double bond, forcing the diene to approach from the opposite side.

This compound can be envisioned as a precursor for such an application. By esterifying its hydroxyl group or forming an amide with its amino group to a dienophile (e.g., an acrylate (B77674) or acrylamide), it could serve as a chiral controller. The bulky phenyl group and the specific stereochemistry of the hydroxyl and amino groups would create a distinct steric environment, potentially leading to high diastereoselectivity in [4+2] cycloaddition reactions. After the reaction, the chiral auxiliary can be cleaved to reveal the enantioenriched cyclic product. This strategy has been successfully applied using various chiral alcohols and amines derived from the chiral pool. For example, the use of chiral oxazolidinones derived from amino acids, developed by Evans, is a benchmark for asymmetric Diels-Alder reactions.

Development of Chiral Ligands and Organocatalysts Based on the Phenylisoserine Scaffold

The dense functionality and rigid stereochemistry of this compound make it an attractive scaffold for the rational design of new catalysts. Its vicinal amino and hydroxyl groups are ideal anchor points for creating bidentate ligands for metal-catalyzed reactions or for establishing the functional moieties of an organocatalyst.

The design of effective chiral ligands often involves the creation of a rigid backbone that holds donor atoms (e.g., P, N, O) in a fixed spatial arrangement around a metal center. This creates a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to high enantioselectivity.

A prominent class of ligands that could be synthesized from this compound are phosphino-oxazoline (PHOX) ligands. These P,N-bidentate ligands are highly effective in a variety of metal-catalyzed reactions. A plausible synthetic route starting from this compound would involve:

Reduction of the Carboxylic Acid: The carboxyl group would be reduced to a primary alcohol, yielding a chiral amino diol.

Oxazoline (B21484) Ring Formation: The amino group and the original hydroxyl group could be cyclized to form an oxazoline ring. This is typically achieved by first converting the hydroxyl group into a leaving group or by forming an intermediate imidate. The stereochemistry of the phenyl group at the C4 position and the hydroxymethyl group at the C5 position of the resulting oxazoline would be fixed.

Introduction of the Phosphine (B1218219) Moiety: The newly formed primary alcohol (from the reduced carboxylic acid) would then be used to introduce a phosphine group, for example, through tosylation followed by nucleophilic substitution with a diarylphosphine.

This synthetic strategy would yield a novel P,N-ligand where the chirality is derived directly from the phenylisoserine backbone, offering a new structural motif for asymmetric catalysis.

Ligands derived from the this compound scaffold would be evaluated in benchmark asymmetric reactions to determine their efficacy. A key reaction for this purpose is the palladium-catalyzed asymmetric allylic alkylation (AAA), which is highly sensitive to the ligand's structure.

The performance of a new ligand is judged by its ability to control enantioselectivity (measured as enantiomeric excess, or ee) and to promote high catalytic activity (turnover number and frequency) and yield. In a typical AAA reaction of a substrate like 1,3-diphenylallyl acetate (B1210297) with a soft nucleophile like dimethyl malonate, a catalyst generated in situ from a palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand would be used. The results would be compared against established, state-of-the-art ligands.

The following table shows representative performance data for well-established chiral ligands in the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate, illustrating the high standards a new ligand would be expected to meet.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (S)-BINAP | 98 | 94 |

| 2 | (R,R)-Trost Ligand | 99 | >99 |

| 3 | (S)-PHOX | 95 | 99 |

| 4 | (S,S)-f-Binaphane | 97 | 98 |

This table presents performance data of established ligands in a benchmark reaction to exemplify the evaluation process for new ligands.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, often mimicking the strategies of enzymes. Chiral amines and amino alcohols are cornerstones of organocatalysis, particularly in enamine and iminium ion catalysis.

Derivatives of this compound are promising candidates for organocatalysts. For example, modification of the carboxylic acid and N-alkylation of the amine could yield a chiral secondary amine catalyst. Such a catalyst could participate in asymmetric Michael additions by forming a chiral enamine with a donor aldehyde or ketone. The catalyst's hydroxyl and phenyl groups would play a crucial role in establishing a network of non-covalent interactions (e.g., hydrogen bonding and π-stacking) in the transition state, which is essential for high stereoinduction.

The performance of such a catalyst would be evaluated in a reaction like the addition of propanal to nitrostyrene. The key metrics would be the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the resulting γ-nitroaldehyde product. The results in the table below, achieved with a well-known diarylprolinol silyl (B83357) ether catalyst, showcase the high level of selectivity that is achievable in organocatalysis.

| Entry | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | trans-β-Nitrostyrene | 97 | 95:5 | 99 |

| 2 | Butanal | trans-β-Nitrostyrene | 95 | 93:7 | 98 |

| 3 | Propanal | 2-(2-Nitrovinyl)furan | 98 | 96:4 | 99 |

| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 85 | 90:10 | 97 |

This table shows representative data for an established organocatalyst in the asymmetric Michael addition to illustrate the evaluation criteria.

Functionalization for Integration into Advanced Materials and Chiral Scaffolds

This compound serves as a valuable chiral starting material for the development of complex molecular architectures. Its densely functionalized structure, featuring carboxylic acid, hydroxyl, and amino groups, alongside a phenyl ring, allows for its integration into larger systems such as chiral polymers and supramolecular assemblies. This functionalization is key to translating the specific chirality of the small molecule into macroscopic properties in advanced materials.

Incorporation into Chiral Polymer Architectures

The integration of optically pure units like this compound into macromolecular chains is a powerful strategy for creating chiral polymers. These polymers can find applications as chiral stationary phases for enantioselective separation, in the development of materials with unique chiroptical properties, or as scaffolds in asymmetric catalysis. nih.govresearchgate.netmdpi.com The specific stereochemistry of the phenylisoserine monomer is transferred to the polymer, influencing its secondary structure, such as promoting a specific helical fold, and thereby defining its chiral properties. umons.ac.be

The polyfunctional nature of this compound allows for various polymerization strategies, primarily through polycondensation reactions, to form chiral polyamides, polyesters, or poly(amide-ester)s. Depending on which functional groups are utilized for the polymerization, the remaining groups can act as side chains, offering further sites for modification or interaction.

Potential Polymerization Strategies:

Polyamides: The most direct approach involves the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another. This can be achieved through direct condensation or by first activating the carboxylic acid (e.g., as an acyl chloride). This process would create a polyamide with hydroxyl and phenyl groups as side chains, which can influence the polymer's solubility and thermal properties. ncl.res.in

Polyesters: Polymerization can also occur via esterification between the hydroxyl group and the carboxylic acid group of different monomers. The resulting polyester (B1180765) would feature amino and phenyl groups as side chains, providing different chemical characteristics compared to the corresponding polyamide.

Copolymers: this compound can be copolymerized with other monomers, either chiral or achiral, to fine-tune the properties of the final material. For instance, copolymerization with a flexible achiral diacid or diamine could improve the processability of the resulting polymer while maintaining its chirality.

The table below outlines potential chiral polymer architectures derived from this compound, highlighting the synthetic approach and the key features of the resulting macromolecules.

| Polymer Type | Monomer Units | Linkage Type | Key Features of Resulting Polymer |

| Polyamide | This compound | Amide (–CO–NH–) | Chiral backbone; Pendant hydroxyl (–OH) and phenyl (–C₆H₅) groups; Potential for intermolecular hydrogen bonding via –OH groups. |

| Polyester | This compound | Ester (–CO–O–) | Chiral backbone; Pendant primary amine (–NH₂) and phenyl (–C₆H₅) groups; Amine groups offer sites for post-polymerization modification. |

| Copolymer (Polyamide) | This compound + Achiral Dicarboxylic Acid | Amide (–CO–NH–) | Chiral side chains on an achiral backbone (if amine group is used); Allows for tuning of monomer density and material properties. |

| Copolymer (Polyester) | This compound + Achiral Diol | Ester (–CO–O–) | Chiral units integrated into the main chain; Properties can be adjusted based on the nature of the achiral diol. |

Design of Chiral Supramolecular Assemblies Utilizing Phenylisoserine Units

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. rsc.org this compound and its derivatives are excellent candidates for designing chiral supramolecular assemblies due to their capacity for forming multiple, specific intermolecular interactions, including hydrogen bonding and π-π stacking. rsc.orgnih.gov The self-assembly of these chiral building blocks can lead to the formation of higher-order structures like fibers, ribbons, gels, and liquid crystals with emergent chiral properties. nih.govnih.gov

The design of these assemblies relies on the precise control of interactions between the functional groups present in the phenylisoserine unit:

Hydrogen Bonding: The carboxylic acid, hydroxyl, and amino groups are all potent hydrogen bond donors and acceptors. Carboxylic acids can form robust, dimeric hydrogen bonds. The cooperative action of these groups can lead to the formation of one-dimensional tapes or two-dimensional sheets. nih.govresearchgate.net

π-π Stacking: The phenyl ring allows for π-π stacking interactions, which are crucial for organizing the molecules in a direction orthogonal to the hydrogen-bonded networks. researchgate.net These interactions help to reinforce the assembly and extend it into three dimensions.

Van der Waals Forces: Alkyl chains or other nonpolar moieties, if added to the phenylisoserine core through derivatization, can provide additional van der Waals interactions that contribute to the stability and morphology of the final assembly. researchgate.net

The intrinsic chirality of the this compound molecule guides the directionality of these non-covalent interactions, resulting in a preferred twisting and the formation of helical or other complex chiral superstructures. This phenomenon is analogous to the formation of chiral organogels from other amino acid derivatives, where molecular chirality is translated into macroscopic supramolecular helicity. nih.govnih.govresearchgate.net By modifying the phenylisoserine molecule—for example, by esterifying the acid or acylating the amine—researchers can modulate the intermolecular forces to favor specific assembly pathways and create novel chiral materials.

The following table summarizes the functional groups of this compound, the primary non-covalent interactions they facilitate, and the potential supramolecular structures that can arise from these interactions.

| Functional Group | Primary Non-Covalent Interaction(s) | Potential Role in Supramolecular Assembly |

| Carboxylic Acid (–COOH) | Strong Hydrogen Bonding (Donor & Acceptor) | Formation of robust dimers and 1D chains, crucial for initial self-assembly. |

| Hydroxyl (–OH) | Hydrogen Bonding (Donor & Acceptor) | Reinforces hydrogen-bonding networks, provides directional control, and links primary structures. |

| Amino (–NH₂) | Hydrogen Bonding (Donor) | Contributes to the network of intermolecular hydrogen bonds, enhancing structural stability. |

| Phenyl (–C₆H₅) | π-π Stacking, C-H···π Interactions | Drives the organization of hydrogen-bonded sheets into 3D stacks, crucial for gelation and crystal formation. |

Advanced Analytical and Spectroscopic Techniques for Research on 2s,3r 3 Phenylisoserine

Stereochemical Analysis and Enantiomeric Purity Determination

Ensuring the stereochemical integrity of (2S,3R)-3-Phenylisoserine is paramount for its applications. Various chromatographic and spectroscopic methods have been developed to separate its stereoisomers and accurately quantify its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the enantioseparation of phenylisoserine (B1258129) and its derivatives. sigmaaldrich.com The method's effectiveness hinges on the selection of an appropriate chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective. For instance, columns such as the Daicel CHIRALCEL® OD, which features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used. leidenuniv.nl The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

Method development typically involves screening various mobile phases, often a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol. leidenuniv.nl The ratio of these solvents is optimized to achieve baseline separation with suitable retention times. Validation of the method ensures its accuracy, precision, and robustness for routine enantiomeric purity assessment. The absolute configuration can often be assigned by comparing the retention times of the analyte to those of authenticated standards. nih.gov

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Application |

|---|---|---|---|

| Daicel CHIRALCEL® OD | n-Hexane / 2-Propanol mixtures | UV (e.g., 220 nm) | Enantiomeric excess (e.e.) determination of phenylisoserine precursors and derivatives. leidenuniv.nl |

| Daicel CHIRALPAK® AS-H | n-Hexane / Isopropanol mixtures | UV | Separation of phenylglycidic acid ester enantiomers, key intermediates for phenylisoserine synthesis. nih.gov |

Gas chromatography (GC) offers a high-resolution alternative for chiral analysis, particularly for volatile compounds. chromatographyonline.com However, due to the low volatility and polar nature of this compound, which contains both carboxylic acid and primary amine functional groups, direct analysis is not feasible. A crucial prerequisite for chiral GC analysis is the chemical derivatization of the analyte to increase its volatility and thermal stability. sigmaaldrich.com

This process typically involves a two-step reaction:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, often using methanolic HCl. sigmaaldrich.com

Acylation: The amine and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to block these polar sites. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. Modified cyclodextrins are the most widely used CSPs in modern chiral GC. nih.govhplc.sk These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits preferentially, leading to different retention times. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, trifluoroacetylated) can significantly influence the separation efficiency and even reverse the elution order of the enantiomers. sigmaaldrich.com

| Step | Procedure | Purpose | Common Reagents |

|---|---|---|---|

| 1. Derivatization | Esterification of the carboxyl group and acylation of the amine/hydroxyl groups. | Increase volatility and thermal stability for GC analysis. sigmaaldrich.com | Methanolic HCl, Trifluoroacetic anhydride (TFAA). sigmaaldrich.com |

| 2. GC Separation | Injection onto a column with a chiral stationary phase (CSP). | Achieve separation of the derivatized enantiomers. | Modified cyclodextrin-based CSPs (e.g., CHIRALDEX® G-TA). sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted for stereochemical analysis. hplc.sk In the absence of a chiral environment, the NMR spectra of two enantiomers are identical. However, by introducing a chiral discriminating agent, it is possible to induce diastereomeric interactions that result in distinct, observable differences in the spectra.

One common approach involves the use of chiral shift reagents (CSRs) , such as lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. leidenuniv.nl When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms rapidly exchanging diastereomeric complexes with the analyte. This interaction alters the magnetic environment of nearby protons, leading to the separation of signals (chemical shift non-equivalence) for the two enantiomers in the ¹H NMR spectrum. The relative integration of these separated signals can be used to determine the enantiomeric ratio.

Alternatively, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into a pair of stable diastereomers. These diastereomers possess distinct physical properties and, consequently, different NMR spectra, allowing for their differentiation and quantification. This method is also fundamental for assigning the absolute configuration of chiral molecules.

| Technique | Principle | Information Obtained | Example Agent |

|---|---|---|---|

| Chiral Shift Reagents (CSR) | Forms transient diastereomeric complexes, inducing chemical shift differences between enantiomers. | Enantiomeric ratio/purity. | Eu(hfc)₃. leidenuniv.nl |

| Chiral Derivatizing Agents (CDA) | Forms stable diastereomers with distinct NMR spectra. | Enantiomeric ratio and absolute configuration. | Mosher's acid (MTPA). |

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for stereochemical characterization.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. libretexts.orgwikipedia.org A simple measurement at a single wavelength, such as the sodium D-line (589 nm), provides the specific rotation value ([α]D), which is a characteristic physical constant for a chiral compound. For instance, the enantiomerically pure derivative N-benzoyl-(2S,3R)-phenylisoserine exhibits a specific rotation of [α]D +37.78° (c 1.45, EtOH). leidenuniv.nl When the full ORD spectrum is recorded, the resulting curve can provide more detailed structural information, especially near an absorption band, where it may show a characteristic peak and trough known as a Cotton effect. libretexts.org

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. This technique is particularly sensitive to the spatial arrangement of chromophores (light-absorbing groups) within a chiral molecule. In this compound, the phenyl ring and the carboxyl group act as chromophores. The sign and intensity of the CD signals (known as Cotton effects) are highly dependent on the absolute configuration and conformation of the molecule. By comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, it is possible to unambiguously assign the absolute configuration of the chiral centers. researchgate.net

| Technique | Phenomenon Measured | Primary Application |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | Confirmation of chirality, determination of specific rotation, and analysis of Cotton effects. libretexts.org |

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. libretexts.org | Assignment of absolute configuration and conformational analysis. researchgate.netspringernature.com |

Mass Spectrometry-Based Approaches in Mechanistic and Metabolic Studies

Mass spectrometry (MS) is an essential technology for studying the fate of compounds in biological systems. Coupled with liquid chromatography, high-resolution instruments provide the sensitivity and specificity needed to identify and quantify metabolites in complex matrices.

High-resolution mass spectrometry (HRMS), typically utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is a cornerstone of modern metabolomics. news-medical.net Its key advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm), which allows for the determination of a unique elemental composition. news-medical.net This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In a hypothetical study of this compound metabolism, samples from a biological system (e.g., plasma, urine, or cell culture) would first be analyzed by LC-HRMS. nih.gov The liquid chromatography step separates the parent compound from its potential metabolites. The HRMS instrument then provides accurate mass measurements for all detected ions. By comparing the accurate masses of potential metabolites to the parent compound, metabolic transformations can be proposed.

Common metabolic reactions include Phase I modifications (e.g., oxidation, reduction, hydrolysis) and Phase II conjugations (e.g., glucuronidation, sulfation, acetylation). For example, hydroxylation of the phenyl ring would result in a mass increase of 15.9949 Da (the mass of an oxygen atom). Tandem mass spectrometry (MS/MS) is then used to confirm these proposed structures. nih.gov In an MS/MS experiment, a specific metabolite ion is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint that can be used to pinpoint the location of the metabolic modification.

| Potential Metabolic Transformation | Mass Change (Da) | Formula of Adduct | Expected Accurate Mass [M+H]⁺ of Metabolite* |

|---|---|---|---|

| Parent Compound (this compound) | - | - | 182.0757 |

| Hydroxylation | +15.9949 | O | 198.0706 |

| N-Acetylation | +42.0106 | C₂H₂O | 224.0863 |

| Glucuronidation | +176.0321 | C₆H₈O₆ | 358.1078 |

| Sulfation | +79.9568 | SO₃ | 262.0325 |

*Calculated based on the molecular formula of this compound: C₉H₁₁NO₃.

Theoretical and Computational Studies on 2s,3r 3 Phenylisoserine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For (2S,3R)-3-phenylisoserine, these methods are primarily used to understand its intrinsic conformational preferences and the energetic barriers of reactions it may undergo.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of the phenylisoserine (B1258129) side chain is critical to understanding how it presents itself for interaction with its receptor. Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformations and the energetic barriers between them.

The energy landscape of a molecule describes the relationship between its potential energy and its geometry. For flexible molecules like phenylisoserine, this landscape can be complex, with multiple local energy minima corresponding to different stable conformers. nih.govresearchgate.net Studies on paclitaxel (B517696) and its analogs have utilized force fields like the Merck Molecular Force Field (MMFF) to perform conformational searches. nih.gov These searches systematically alter the rotatable bonds of the phenylisoserine side chain to map out the energy landscape and identify the most stable arrangements. The results of these analyses are crucial for determining the "bioactive conformation"—the specific shape the side chain adopts when it binds to tubulin. acs.org This bioactive conformation, often referred to as the T-Taxol conformation, is a key pharmacophore used in the design of simplified paclitaxel mimics. nih.govacs.org

Table 1: Computational Methods in Conformational Analysis

| Method/Technique | Application to this compound | Key Insights |

|---|---|---|

| Force Field Methods (e.g., MMFF) | Used in systematic conformational searches of paclitaxel analogs to find global energy minima. nih.gov | Identification of low-energy conformers and the preferred spatial orientation of the phenyl and amino groups. |

| Quantum Mechanics (e.g., DFT) | Provides more accurate energy calculations for specific conformers identified by force field methods. | Refines the understanding of electronic structure and the relative stability of different conformations. |

| Energy Landscape Visualization | Maps the potential energy surface to visualize stable states and transition pathways between them. nih.govbiorxiv.org | Provides a conceptual framework for understanding the molecule's flexibility and conformational preferences. |

Transition state (TS) modeling is a computational technique used to identify the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. nih.govresearchgate.net Elucidating the geometry and energy of the transition state is fundamental to understanding reaction rates and mechanisms.

In the context of this compound, TS modeling has been applied to its chemical synthesis. For example, the highly efficient chiral ester enolate-imine cyclocondensation used to produce the phenylisoserine precursor proceeds through a specific transition state that dictates the stereochemistry of the final product. sci-hub.se Computational modeling of this transition state helps rationalize the high enantiomeric excess observed experimentally. sci-hub.se While less common, these methods could also be applied to model the transition state of the binding process with its biological target, providing insight into the kinetics of association and dissociation from the binding pocket.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are indispensable for studying its dynamic interactions with biological macromolecules, most notably β-tubulin. These simulations provide a detailed picture of how the ligand binds and how its presence affects the receptor's structure and dynamics. tue.nl

The phenylisoserine side chain of paclitaxel is known to be essential for its potent microtubule-stabilizing activity. nih.gov MD simulations and docking studies have been instrumental in characterizing its binding site on β-tubulin. These studies show that the N-benzoyl-β-phenylisoserine moiety extends into a specific hydrophobic cleft within the tubulin structure. mdpi.com

The binding is stabilized by a network of interactions. The baccatin (B15129273) core of paclitaxel establishes hydrophobic contacts with the M-loop and helix H7 of tubulin, while the phenylisoserine side chain forms critical hydrogen bonds and further hydrophobic interactions. mdpi.com For instance, a key hydrogen bond is often observed between the C2' hydroxyl group of the side chain and the residue His229. mdpi.com MD simulations reveal the dynamic nature of these interactions, showing how the ligand and receptor residues fluctuate and adjust to maintain a stable complex. researchgate.net

Table 2: Key Interacting Residues with the Phenylisoserine Moiety in the Tubulin Binding Pocket

| Interaction Type | Residue in β-Tubulin | Role in Binding |

|---|---|---|

| Hydrogen Bond | His229 | Anchors the C2' hydroxyl group of the side chain. mdpi.com |

| Hydrophobic Contact | Various | The phenyl group of the side chain interacts with a hydrophobic cleft, contributing to binding affinity. mdpi.com |

| Hydrogen Bond | Arg369 | Interacts with the C7 hydroxyl group of the baccatin core, but its position influences the side chain orientation. mdpi.com |

One of the most significant insights from computational studies is the understanding that ligand binding is not a simple lock-and-key event but often involves mutual conformational adjustments. The binding of paclitaxel, driven by its phenylisoserine side chain, induces significant conformational changes in tubulin. mdpi.com